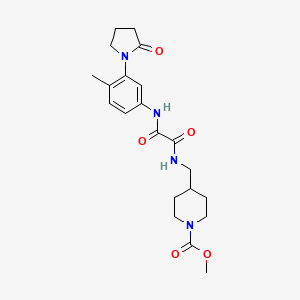

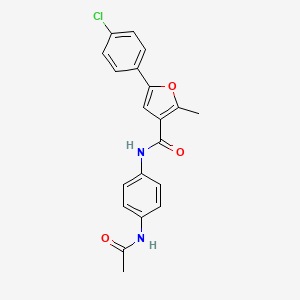

Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.478. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

The compound exhibits radical scavenging activity, making it a potential antioxidant. Its ability to neutralize free radicals can protect cells from oxidative damage. Researchers have investigated its efficacy in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Anticancer Potential

Given the structural resemblance to existing anticancer drugs, this compound has drawn attention. In vitro studies on colorectal carcinoma cells (RKO) revealed cytotoxic properties. Notably, compound 3i demonstrated potent scavenging activity with an IC50 of 6.2 ± 0.6 µM. Autophagy proteins were activated as a survival mechanism, while p53-mediated apoptosis was the predominant pathway of cell death .

Anti-Inflammatory Effects

The piperidine moiety suggests potential anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and NF-κB inhibition. Further investigations are needed to validate its efficacy in vivo .

Antibacterial Activity

The compound’s unique structure may interfere with bacterial cell walls or essential enzymes. Preliminary studies have evaluated its antibacterial potential against Gram-positive and Gram-negative bacteria. Future research could explore its mechanism of action and optimize its antibacterial properties .

Sulfonamide Derivatives

Considering the presence of a sulfonamide group, this compound might serve as a precursor for sulfonamide derivatives. Sulfonamides are widely used in medicinal chemistry, particularly as antimicrobial agents and carbonic anhydrase inhibitors .

Drug Delivery Systems

The ester functionality allows for prodrug design. Researchers could explore conjugating this compound with targeting ligands or nanoparticles to enhance drug delivery. By exploiting its stability and solubility, it may serve as a carrier for other therapeutic agents.

properties

IUPAC Name |

methyl 4-[[[2-[4-methyl-3-(2-oxopyrrolidin-1-yl)anilino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5/c1-14-5-6-16(12-17(14)25-9-3-4-18(25)26)23-20(28)19(27)22-13-15-7-10-24(11-8-15)21(29)30-2/h5-6,12,15H,3-4,7-11,13H2,1-2H3,(H,22,27)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOSWFWXTNELJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)

![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2626365.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)

![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)

![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2626374.png)